(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL

Opioid pharmacology Receptor binding Metabolite profiling

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL, also designated (+)-N,N-Bisdesmethyltramadol or tramadol metabolite M3, is an optically active, bis-demethylated secondary metabolite of the centrally acting analgesic tramadol. It serves as a critical reference standard in forensic toxicology, clinical pharmacokinetic monitoring, and in vitro drug metabolism studies.

Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
CAS No. 931115-27-4
Cat. No. B015667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL
CAS931115-27-4
Synonyms(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol; 
Molecular FormulaC₁₄H₂₁NO₂
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(CCCCC2CN)O
InChIInChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m1/s1
InChIKeyQNPPIKMBCJUUTG-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL (CAS 931115-27-4): A Defined Tramadol Metabolite for Analytical and Pharmacological Workflows


(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL, also designated (+)-N,N-Bisdesmethyltramadol or tramadol metabolite M3, is an optically active, bis-demethylated secondary metabolite of the centrally acting analgesic tramadol [1]. It serves as a critical reference standard in forensic toxicology, clinical pharmacokinetic monitoring, and in vitro drug metabolism studies. As a chiral cyclohexanol derivative with a defined (1R,2R) configuration, it enables enantioselective method development and provides a structurally precise comparator for structure–activity relationship (SAR) investigations within the tramadoloid class.

Why Generic Tramadol Metabolite Substitution is Inadequate: The Case for (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL


Tramadol metabolites exhibit extreme divergence in μ-opioid receptor (μOR) activity despite close structural homology. Interchanging metabolites without verifying identity and purity—particularly substituting racemic or des-methyl analogs for the chiral (1R,2R)-configured M3—can compromise analytical accuracy and pharmacological conclusions. Racemic M3 (Ki > 10 µM) is functionally inert at μOR [1], whereas structurally analogous metabolites such as (+)-M1 (Ki = 3.4 nM) and (±)-M5 (Ki = 100 nM) display potent, concentration-dependent receptor activation [2]. The precise stereochemistry and substitution pattern of (1R,2R)-M3 must therefore be confirmed by certified reference material to ensure reproducible analytical signal assignment and unambiguous structure–activity interpretation.

Quantitative Differentiation Evidence for (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL


μ-Opioid Receptor Binding Affinity: M3 vs. Active and Inactive Tramadol Metabolites

In competitive radioligand binding assays using cloned human μ-opioid receptors expressed in CHO cell membranes, racemic M3 (N,N-didesmethyltramadol) exhibited negligible affinity (Ki > 10 µM), whereas the primary active metabolite (+)-M1 showed picomolar affinity (Ki = 3.4 nM) and (±)-M5 demonstrated moderate affinity (Ki = 100 nM) [1]. Racemic M3 also failed to stimulate [³⁵S]GTPγS binding, indicating a complete absence of agonist efficacy at μOR [2]. This functional null profile is invariant for the (1R,2R)-enantiomer within the detection limits of the assay, establishing M3 as the only major tramadol phase I metabolite that is pharmacologically silent at the opioid receptor primarily responsible for analgesia.

Opioid pharmacology Receptor binding Metabolite profiling

Metabolic Origin and CYP Isoform Specificity: M3 as a CYP3A4/2B6-Dependent Secondary Metabolite

M3 is formed exclusively as a secondary metabolite via sequential N-demethylation of tramadol. Primary N-demethylation to M2 is catalyzed by CYP2B6 and CYP3A4; subsequent N-demethylation of M2 to M3 is mediated by the same CYP3A4 and CYP2B6 isoforms [1]. In human liver microsomal preparations, M3 accounts for ≤3.0% of total tramadol metabolism, distinguishing it from the quantitatively dominant pathways leading to M1 (CYP2D6) and M2 [2]. This dual CYP3A4/2B6 dependency contrasts with M5 formation, which requires CYP2D6 activity, and M1 formation, which is exclusively CYP2D6-mediated [3].

Drug metabolism Cytochrome P450 Reaction phenotyping

Comparative Seizure Liability in Murine Model: M3 Shows Intermediate Potency Equivalent to Other Metabolites

A systematic comparative study of seizure induction in mice evaluated tramadol enantiomers and metabolites M1–M5 at equimolar doses. M3 exhibited intermediate seizure-inducing potency on both a mg/kg and mmol/kg basis, comparable to M1, M2, M4, and M5, and distinct from the parent compound [1]. The SD₅₀ (estimated dose inducing seizures in 50% of animals) was not statistically different among the metabolite series, and no synergistic interaction was observed when metabolites were co-administered with morphine or codeine [2]. This establishes M3 as a non-differentiated contributor to tramadol's overall CNS excitability profile, rather than a uniquely pro-convulsant or protective entity.

Neurotoxicology Seizure threshold In vivo pharmacology

Analytical Utility: Distinct Electrophoretic and Chromatographic Retention Enables Unambiguous M3 Quantification in Biological Matrices

Capillary electrophoresis with UV detection achieved baseline separation of tramadol and all five phase I metabolites (M1–M5), with M3 exhibiting a distinct migration time that permits unambiguous identification without interference from co-eluting M2 or M5 [1]. In LC-MS/MS methods validated for whole blood and oral fluid, M3 is quantified using a dedicated multiple reaction monitoring (MRM) transition, which is orthogonal to those of M1 (m/z 250→58) and M5 (m/z 236→58) [2]. M3 has been explicitly detected and chromatographically resolved in postmortem forensic specimens (femoral blood, bile, urine, gastric content, brain, lung, liver, kidney) using GC/MS, confirming its stability and detectability across diverse biological matrices [3].

Bioanalytical chemistry Capillary electrophoresis LC-MS/MS method validation

Enantiomeric Purity Requirement: (1R,2R)-M3 as a Single-Enantiomer Standard for Stereoselective Analytical Methods

Tramadol is administered as a racemate, and the (+)- and (−)-enantiomers of the parent drug and its metabolites exhibit distinct pharmacokinetic and pharmacodynamic profiles [1]. Enantioselective LC-MS/MS methods capable of resolving (1R,2R)-M3 from its (1S,2S)-antipode have been developed to support pharmacogenetic studies correlating CYP2B6 and CYP3A4 genotypes with enantiomer-specific metabolite formation [2]. The (1R,2R)-M3 enantiomer is the product of stereospecific metabolism from (1R,2R)-M2, and its quantification requires a chirally pure reference standard for accurate enantiomeric excess determination.

Chiral separation Enantioselective analysis Reference standard qualification

Validated Application Scenarios for (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL in Research and Industrial Settings


Certified Reference Material for Forensic Toxicology GC/MS and LC-MS/MS Tramadol Metabolite Panels

Forensic laboratories validating comprehensive opioid metabolite screening methods require an authenticated (1R,2R)-M3 standard to calibrate retention times and MRM transitions. M3 has been detected and quantified in femoral blood, bile, urine, gastric content, brain, lung, liver, and kidney in confirmed tramadol fatalities [1]. Inclusion of M3 in analytical workflows distinguishes complete metabolic clearance from selective demethylation, supporting expert testimony on time-since-ingestion and metabolic competency.

Negative Control Compound for μ-Opioid Receptor Pharmacological Assays

Because racemic M3 (and by extension the (1R,2R)-enantiomer) displays Ki > 10 µM at cloned human μOR and zero efficacy in [³⁵S]GTPγS functional assays [2], it serves as an ideal negative control in opioid receptor screening cascades. Laboratories investigating structure–activity relationships among tramadoloid ligands can use (1R,2R)-M3 to establish assay baseline without confounding opioid receptor activation.

CYP3A4/2B6 Phenotyping Probe Substrate in Human Liver Microsome Studies

M3 formation in human liver microsomes is exclusively dependent on CYP3A4 and CYP2B6 activity, with no contribution from CYP2D6 [3]. This metabolic fingerprint makes (1R,2R)-M3, when used as an analytical endpoint in incubation experiments with M2 as substrate, a selective indicator of CYP3A4/2B6 catalytic function. It is particularly valuable in reaction phenotyping studies designed to discriminate CYP2D6 from CYP3A4/2B6 contributions to drug clearance.

Metabolite Identification Standard for Pharmacogenetic Studies of Tramadol Disposition

Pharmacogenetic investigations correlating CYP2B6 (e.g., *6 allele) and CYP3A4 (e.g., *22 allele) genotypes with tramadol metabolite ratios require enantiomerically pure (1R,2R)-M3 for accurate calibration of chiral LC-MS/MS assays [4]. The (1R,2R)-M3 enantiomer specifically reports on the N-demethylation arm of tramadol metabolism, enabling deconvolution of the O-demethylation (CYP2D6) and N-demethylation (CYP2B6/CYP3A4) pathways in individual patient samples.

Quote Request

Request a Quote for (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.